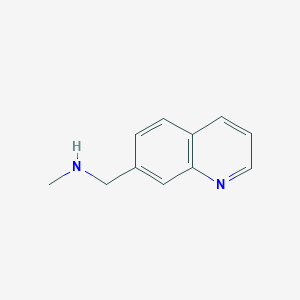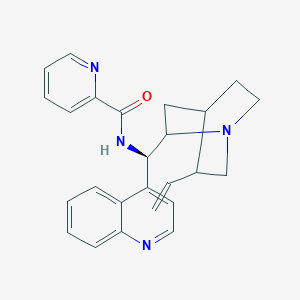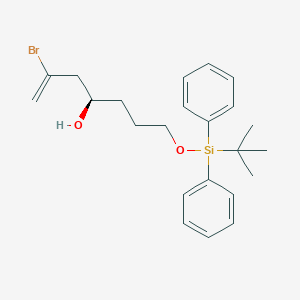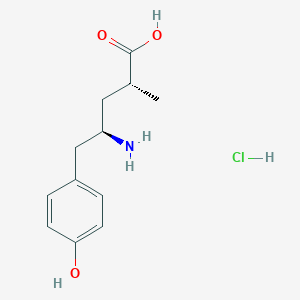
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylpentanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-methylpentanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and an appropriate amine.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the desired amino alcohol.
Hydrochloride Formation: The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Primary amines and reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
(2R,4R)-4-Amino-5-(3-hydroxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a different position of the hydroxy group.
(2R,4R)-4-Amino-5-(4-methoxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-ethylpentanoic acid hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyphenyl groups make it a valuable compound for various applications.
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
(2R,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10-;/m1./s1 |
InChIキー |
OQYUSFAPBPRLPI-GHXDPTCOSA-N |
異性体SMILES |
C[C@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


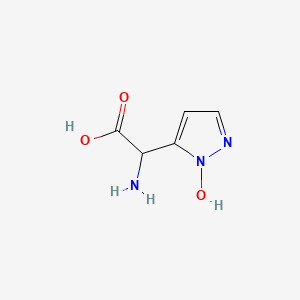
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
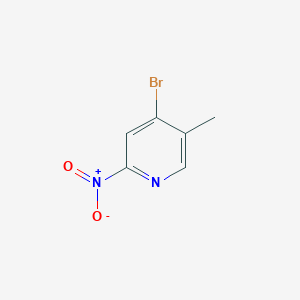
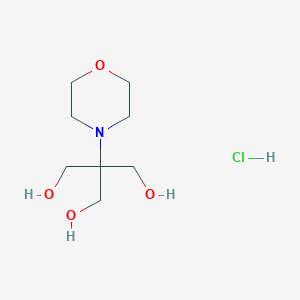


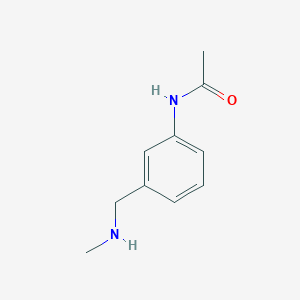
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
